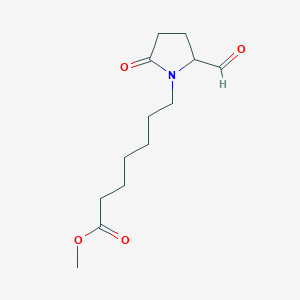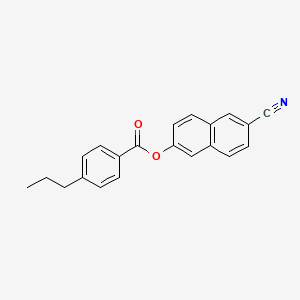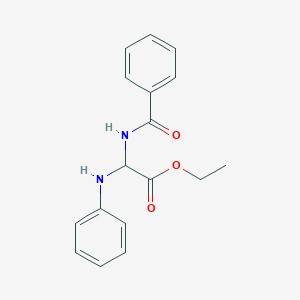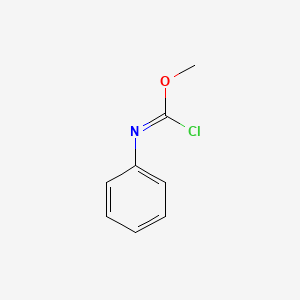
Methyl phenylcarbonochloridimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl phenylcarbonochloridimidate is an organic compound with the molecular formula C8H8ClNO It is a derivative of carbonochloridimidic acid and is characterized by the presence of a methyl group, a phenyl group, and a chloridimidate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl phenylcarbonochloridimidate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with methyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl phenylcarbonochloridimidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloridimidate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of ureas or carbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phenyl isocyanate and methanol.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines or alcohols are commonly used. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often with a catalyst such as a base or acid to accelerate the reaction.
Major Products Formed
Nucleophilic Substitution: Products include ureas, carbamates, and other derivatives depending on the nucleophile used.
Hydrolysis: The primary products are phenyl isocyanate and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl phenylcarbonochloridimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl phenylcarbonochloridimidate involves its reactivity with nucleophiles. The chloridimidate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various chemical transformations and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the methyl group and chloridimidate functionality.
Methyl chloroformate: Contains the methyl and chloroformate groups but lacks the phenyl group.
Phenyl chloroformate: Contains the phenyl and chloroformate groups but lacks the methyl group.
Uniqueness
Methyl phenylcarbonochloridimidate is unique due to the presence of both the methyl and phenyl groups along with the chloridimidate functionality. This combination of groups imparts distinct reactivity and properties, making it valuable in various chemical applications.
Eigenschaften
CAS-Nummer |
57182-32-8 |
|---|---|
Molekularformel |
C8H8ClNO |
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
1-methoxy-N-phenylmethanimidoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-11-8(9)10-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
VHPPSYDBBNPYRG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=NC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


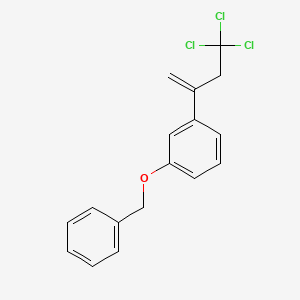
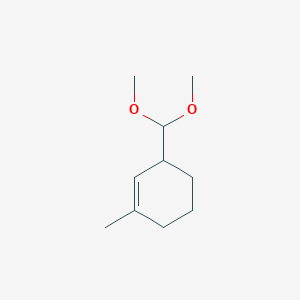
![N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14613086.png)
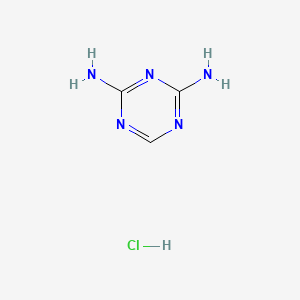
![Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14613105.png)
![3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14613106.png)
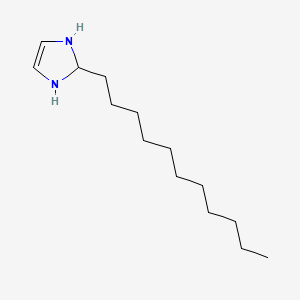
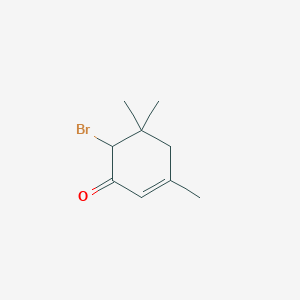
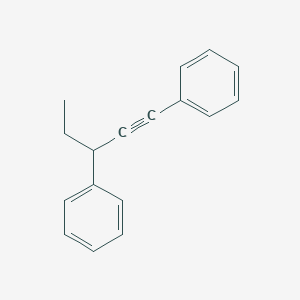
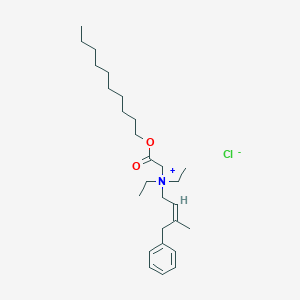
![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)
